molecular formula C21H24N2O2 B5783323 N-(cycloheptylideneamino)-2-hydroxy-2,2-diphenylacetamide

N-(cycloheptylideneamino)-2-hydroxy-2,2-diphenylacetamide

Cat. No.: B5783323
M. Wt: 336.4 g/mol
InChI Key: CVDYVYURYFAYBC-UHFFFAOYSA-N
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Description

N-(cycloheptylideneamino)-2-hydroxy-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a cycloheptylideneamino group and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cycloheptylideneamino)-2-hydroxy-2,2-diphenylacetamide typically involves the condensation of cycloheptanone with 2-hydroxy-2,2-diphenylacetamide under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Commonly, the reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(cycloheptylideneamino)-2-hydroxy-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(cycloheptylideneamino)-2-hydroxy-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cycloheptylideneamino)-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylideneamino)-2-hydroxy-2,2-diphenylacetamide
  • N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide

Uniqueness

N-(cycloheptylideneamino)-2-hydroxy-2,2-diphenylacetamide is unique due to its larger cycloheptylidene ring, which may confer different steric and electronic properties compared to its analogs

Properties

IUPAC Name

N-(cycloheptylideneamino)-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-20(23-22-19-15-9-1-2-10-16-19)21(25,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,25H,1-2,9-10,15-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDYVYURYFAYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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